molecular formula C24H19NO2 B12039821 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate CAS No. 355421-35-1

3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate

Cat. No.: B12039821
CAS No.: 355421-35-1
M. Wt: 353.4 g/mol
InChI Key: MMQZHDFEBNLDPM-UHFFFAOYSA-N
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Description

3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate is a synthetic quinoline derivative intended for research applications. This compound is part of a class of molecules that have been investigated for their potential to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . Inhibiting DHODH leads to pyrimidine depletion, which can halt cell cycle progression and has been explored as a therapeutic strategy in areas such as oncology, immunology, and infectious diseases . The structure of this compound features a quinoline core, a scaffold known for its significance in medicinal chemistry . The ester functional group, formed from the 4-carboxylic acid and a 3-methylphenol, differentiates it from well-known DHODH inhibitors like brequinar, which typically feature a free carboxylic acid . This modification can significantly alter the compound's physicochemical properties, such as lipophilicity and cell permeability, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can use this ester analog to probe the binding pocket of DHODH, which contains residues like T63 and Y356 that are suitable for novel interactions, and to optimize the drug-like properties of quinoline-based inhibitors . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

355421-35-1

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

(3-methylphenyl) 8-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H19NO2/c1-16-8-6-12-19(14-16)27-24(26)21-15-22(18-10-4-3-5-11-18)25-23-17(2)9-7-13-20(21)23/h3-15H,1-2H3

InChI Key

MMQZHDFEBNLDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of Isatin with Acetone

Isatin undergoes base-catalyzed ring-opening with acetone to yield 2-toluquinoline-4-carboxylic acid (Compound II). Optimal conditions involve sodium hydroxide (2 eq) in aqueous acetone under reflux for 10 hours, achieving 85–90% yield.

Reaction Conditions

ParameterValue
Temperature100°C (reflux)
BaseNaOH (2 eq)
SolventH₂O/Acetone (1:3 v/v)
Reaction Time10 hours
Yield85–90%

Oxidation to Dicarboxylic Acid Intermediate

The styryl side chain is oxidized to introduce a second carboxylic acid group, enabling subsequent decarboxylation:

Potassium Permanganate-Mediated Oxidation

2-Styryl-4-quinolinecarboxylic acid is treated with KMnO₄ (1.7 eq) in alkaline conditions (3 M NaOH) at 40°C for 5 hours. This yields quinoline-2,4-dicarboxylic acid, which undergoes thermal decarboxylation in m-xylene at 150°C to produce 4-quinolinecarboxylic acid.

Optimization Insights

  • Excess oxidant (>2 eq) leads to over-oxidation.

  • Lower temperatures (<30°C) result in incomplete conversion.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl boronic acids can introduce substituents at the 8-position. For example, Suzuki-Miyaura coupling of 8-bromo-4-quinolinecarboxylate with methylboronic acid achieves 85% yield under Pd(PPh₃)₄ catalysis.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • Esterification : 10 minutes at 150°C under microwave irradiation.

  • Solvent : DMF with K₂CO₃ as base.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Patent RouteHigh yields (≥90%)Multi-step (5 stages)
Fischer EsterificationSimple setupLow efficiency for bulky phenols
Acyl Chloride RouteHigh puritySOCl₂ handling hazards

Scalability and Industrial Feasibility

The patent route is preferred for scale-up due to:

  • Cost Efficiency : Benzaldehyde and acetone are low-cost precursors.

  • Minimal Purification : Crystallization steps avoid chromatography.

  • Throughput : Batch sizes up to 10 kg demonstrated .

Scientific Research Applications

Overview

3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This article explores the scientific research applications of this compound, supported by case studies and data tables that highlight its efficacy and versatility.

Medicinal Chemistry

Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic properties. Key applications include:

  • Anticancer Activity : Research indicates that quinoline derivatives can inhibit histone deacetylase enzymes, leading to antiproliferative effects in various cancer cell lines. For example, compounds derived from similar structures showed significant cytotoxicity against multidrug-resistant gastric carcinoma cells .
  • Antimicrobial Properties : Studies have demonstrated that quinoline derivatives exhibit antibacterial and antifungal activities. For instance, modifications to the quinoline structure have been shown to enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound has been evaluated in several studies:

Activity Type Description Reference
AnticancerInhibits histone deacetylases; cytotoxic against cancer cell lines.
AntimicrobialEffective against a range of pathogens; shows enhanced activity with structural modifications.
AntioxidantExhibits antioxidant properties through various mechanisms; potential for use in health supplements.

Agricultural Applications

Research has also explored the use of quinoline derivatives in agriculture:

  • Pesticidal Activity : Some studies indicate that quinoline derivatives can act as effective pesticides or herbicides due to their ability to disrupt metabolic pathways in target organisms .

Material Science

The compound's unique structure allows it to be utilized in developing advanced materials:

  • Dyes and Pigments : Quinoline derivatives are being investigated as intermediates in synthesizing dyes and pigments due to their vibrant colors and stability .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Anticancer Efficacy : A study conducted on a series of quinoline derivatives demonstrated significant inhibition of cancer cell proliferation, highlighting the potential of this compound as a lead structure for developing new anticancer agents .
  • Antimicrobial Testing : In another study, various substituted quinolines were tested against bacterial strains, showing promising results that support the hypothesis that structural modifications can enhance antimicrobial activity .
  • Agricultural Field Trials : Field trials assessing the efficacy of quinoline-based pesticides revealed effective pest control with minimal environmental impact, suggesting a viable alternative to traditional pesticides .

Mechanism of Action

The mechanism of action of 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 8-methyl, 2-phenyl, 3-methylphenyl ester C₂₄H₁₉NO₂ 353.421 High lipophilicity due to methyl/aryl groups
8-Methyl-2-phenylquinoline-4-carboxylic acid 8-methyl, 2-phenyl, carboxylic acid C₁₇H₁₃NO₂ 263.29 Precursor for ester derivatives; potential biochemical applications
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate 3-methyl, 2-phenyl, nitro-substituted ester C₂₆H₂₀N₂O₅ 440.45 Electron-withdrawing nitro group may enhance stability
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid 8-chloro, 3-hydroxyphenyl C₁₆H₁₀ClNO₃ 299.71 Hydroxyl group enables hydrogen bonding; altered solubility
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-chlorophenyl, 4-methoxyphenyl, amino C₂₂H₁₇ClN₂O 376.84 Melting point: 223–225°C; synthesized via PdCl₂ catalysis

Key Observations:

Substituent Effects: The methyl groups in the target compound (positions 8 and 3-methylphenyl ester) likely enhance lipophilicity, favoring membrane permeability in biological systems. The nitro group in the 2-(4-methyl-3-nitrophenyl)-2-oxoethyl derivative is electron-withdrawing, which may stabilize the molecule but reduce bioavailability due to increased polarity.

Molecular Weight and Complexity :

  • The target compound’s molecular weight (353.42 g/mol ) is intermediate among analogues, with the nitro-substituted derivative being the heaviest (440.45 g/mol ). Higher molecular weight often correlates with reduced metabolic clearance.

Functional and Application Insights

  • Acid vs. Ester Derivatives : The carboxylic acid precursor (CAS 107027-34-9) serves as a versatile intermediate for esterification, enabling tunability of physicochemical properties. Esters like the target compound may exhibit improved pharmacokinetic profiles compared to acids.
  • Halogenated Analogues : The 8-chloro derivative highlights how halogenation can modulate electronic properties and binding interactions, often critical in drug design for target engagement.
  • Amino-Substituted Derivatives: Compound 4k demonstrates the incorporation of amino groups, which can facilitate hydrogen bonding in biological targets or coordination in metal-organic frameworks.

Biological Activity

3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. The specific structural components of this compound contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various mycobacterial species.

CompoundActivity against Mycobacterium tuberculosisIC50 (µM)Reference
This compoundYesX
Isoniazid (Standard)YesY
Pyrazinamide (Standard)YesZ

Note: Specific IC50 values for this compound need to be determined in further studies.

2. Antioxidant Activity

The antioxidant potential of quinoline derivatives has been evaluated using the ABTS decolorization assay. Compounds with hydroxyl substitutions at specific positions on the quinoline ring have shown promising results.

CompoundAntioxidant Activity (ABTS Assay)Reference
This compoundModerate
Hydroxyquinoline Derivative AHigh
Hydroxyquinoline Derivative BMild

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary findings suggest that while it exhibits antimicrobial properties, it also shows varying degrees of cytotoxicity against human cell lines.

CompoundCell Line TestedLD50 (µg/mL)Reference
This compoundTHP-1 Monocytic Leukemia CellsA
Control Compound CTHP-1 Monocytic Leukemia CellsB

Case Studies

Case Study 1: Antimycobacterial Activity
A study involving a series of substituted quinolines demonstrated that certain derivatives showed higher activity against M. tuberculosis than traditional antibiotics like isoniazid. The structure of these compounds, including substitutions similar to those in this compound, was crucial for enhancing their efficacy against resistant strains.

Case Study 2: Antioxidant Evaluation
In a comparative analysis of various quinoline derivatives, the antioxidant activity was linked to the presence of hydroxyl groups at specific positions. This finding suggests that further modifications of the quinoline structure could enhance antioxidant capabilities while maintaining low toxicity levels.

Q & A

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Compare 1H^1H vs. 2H^2H substitution in cyclization steps to identify rate-determining steps.
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) map transition states and activation energies.
  • Intermediate Trapping : Quench reactions at intervals (e.g., with acetic anhydride) and analyze via LC-MS to detect transient species .

How should researchers address contradictions between spectroscopic and crystallographic data?

Advanced Research Question

  • Re-examine Sample Purity : Confirm via TLC or HPLC. Impurities (e.g., regioisomers) may skew NMR shifts.
  • Dynamic Effects : Variable-temperature NMR identifies conformational flexibility causing signal averaging.
  • Complementary Techniques : Pair XRD with solid-state NMR to reconcile solution vs. solid-phase discrepancies .

What computational approaches predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : AutoDock Vina screens against target proteins (e.g., kinase domains) using PDB structures. Prioritize binding poses with ΔG < -8 kcal/mol.
  • QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) from analogs like 8-chloro-4-hydroxyquinoline derivatives .
  • MD Simulations : GROMACS assesses ligand stability in lipid bilayers for membrane permeability predictions .

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